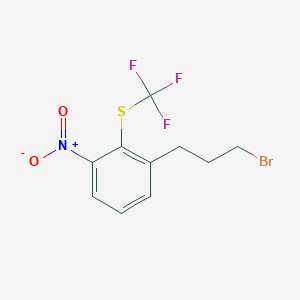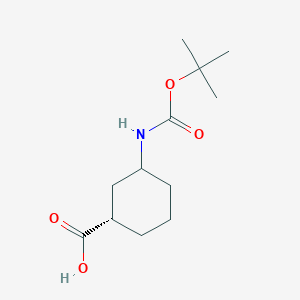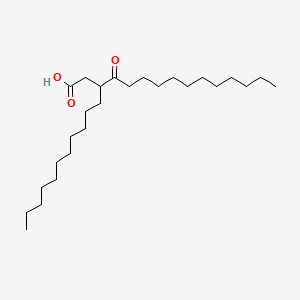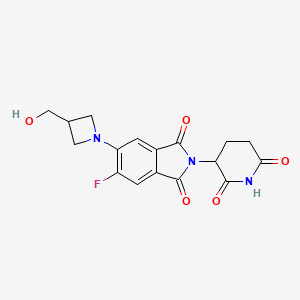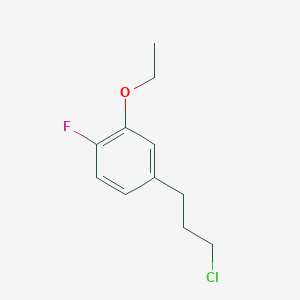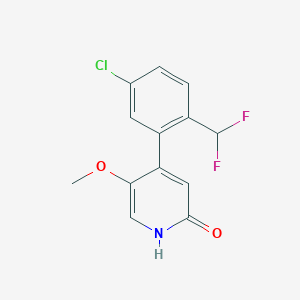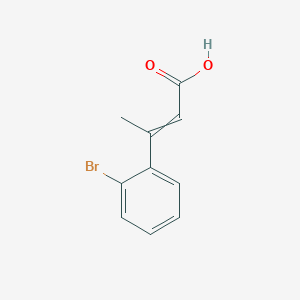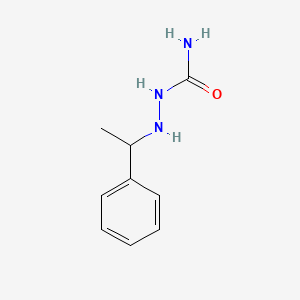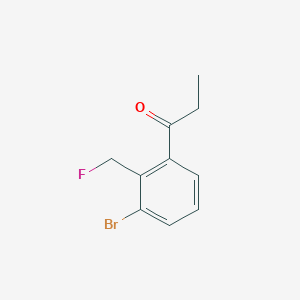![molecular formula C12H17NO B14051648 [1-(1-Phenylethyl)azetidin-2-yl]methanol](/img/structure/B14051648.png)
[1-(1-Phenylethyl)azetidin-2-yl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1-(1-Phenylethyl)azetidin-2-yl]methanol: is a chemical compound with the molecular formula C12H17NO and a molecular weight of 191.27 g/mol . This compound features an azetidine ring, which is a four-membered nitrogen-containing heterocycle, substituted with a phenylethyl group and a hydroxymethyl group. The presence of these functional groups imparts unique chemical and physical properties to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [1-(1-Phenylethyl)azetidin-2-yl]methanol typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving suitable precursors such as amino alcohols or amino acids.
Introduction of the Phenylethyl Group: The phenylethyl group can be introduced via nucleophilic substitution reactions using appropriate phenylethyl halides.
Hydroxymethylation: The hydroxymethyl group can be introduced through hydroxymethylation reactions using formaldehyde or other suitable reagents.
Industrial Production Methods: Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental sustainability. These methods often employ continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: [1-(1-Phenylethyl)azetidin-2-yl]methanol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols, depending on the reaction conditions and reagents used.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the azetidine ring or the phenylethyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used in substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted azetidines or phenylethyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
Synthesis of Complex Molecules: [1-(1-Phenylethyl)azetidin-2-yl]methanol is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology:
Biological Studies: The compound is used in biological studies to investigate the effects of azetidine derivatives on cellular processes and enzyme activities.
Medicine:
Drug Development: this compound is explored for its potential therapeutic applications, including its use as a precursor in the synthesis of bioactive compounds.
Industry:
Material Science: The compound is used in the development of novel materials with unique properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of [1-(1-Phenylethyl)azetidin-2-yl]methanol involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or modulator, affecting the activity of enzymes involved in various biochemical processes. The phenylethyl group and the azetidine ring contribute to the compound’s binding affinity and specificity towards its molecular targets.
Comparación Con Compuestos Similares
- [1-(1-Phenylethyl)azetidin-2-yl]methanol
- [1-(1-Phenylethyl)azetidin-2-yl]ethanol
- [1-(1-Phenylethyl)azetidin-2-yl]propane
Comparison:
- Structural Differences: The primary difference between these compounds lies in the length and nature of the alkyl chain attached to the azetidine ring.
- Chemical Properties: These structural variations result in differences in chemical reactivity, solubility, and stability.
- Biological Activity: The biological activity of these compounds may vary based on their ability to interact with specific molecular targets and their pharmacokinetic properties.
Propiedades
Fórmula molecular |
C12H17NO |
|---|---|
Peso molecular |
191.27 g/mol |
Nombre IUPAC |
[1-(1-phenylethyl)azetidin-2-yl]methanol |
InChI |
InChI=1S/C12H17NO/c1-10(11-5-3-2-4-6-11)13-8-7-12(13)9-14/h2-6,10,12,14H,7-9H2,1H3 |
Clave InChI |
SGRAGOJBNDVNBV-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC=CC=C1)N2CCC2CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


